Chemical structure and properties of 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine
Chemical structure and properties of 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine
The following technical guide details the chemical structure, synthesis, and properties of 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine , a versatile heteroaryl ether scaffold used in medicinal chemistry.
Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary
5-Bromo-2-(pyridin-4-ylmethoxy)pyridine is a bifunctional heteroaromatic building block characterized by a central ether linkage connecting two distinct pyridine rings. Its structural utility lies in the orthogonal reactivity of its functional groups: the 5-bromo substituent serves as an electrophilic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the pyridin-4-ylmethoxy tail provides a basic center capable of hydrogen bonding and salt formation. This scaffold is frequently employed in the design of kinase inhibitors, GPCR ligands, and other bioactive small molecules where the pyridine-ether motif mimics peptide bonds or interacts with specific protein residues.
Chemical Structure & Molecular Properties[1][2][3][4][5][6][7]
Structural Analysis
The molecule consists of three distinct pharmacophoric elements:
-
Core A (Head): A 2,5-disubstituted pyridine ring. The electron-deficient nature of the pyridine ring at the 2-position facilitates nucleophilic aromatic substitution (
) during synthesis. -
Linker: A methyleneoxy bridge (
). This flexible linker allows the two aromatic systems to adopt various conformations, crucial for fitting into enzyme binding pockets. -
Core B (Tail): A 4-substituted pyridine ring.[1][2][3] The nitrogen atom in this ring is moderately basic (
) and often serves as a solvent-exposed solubilizing group in drug candidates.
Physicochemical Properties (Calculated)
| Property | Value | Description |
| Molecular Formula | -- | |
| Molecular Weight | 265.11 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery). |
| Exact Mass | 263.9898 | Monoisotopic mass for MS identification. |
| cLogP | ~2.3 - 2.8 | Moderately lipophilic; good membrane permeability potential. |
| TPSA | ~45 Ų | Topological Polar Surface Area; favorable for BBB penetration. |
| H-Bond Acceptors | 3 | Two pyridine nitrogens + one ether oxygen. |
| H-Bond Donors | 0 | Lacks NH/OH groups (unless functionalized). |
| pKa (Pyridine-N) | ~5.2 (4-yl) / ~2.5 (2-yl) | The 4-pyridyl nitrogen is the primary basic center. |
Synthetic Pathways[2][10]
The most robust synthesis involves a Nucleophilic Aromatic Substitution (
Reaction Scheme (DOT Diagram)
Figure 1: Convergent synthesis via Nucleophilic Aromatic Substitution (
Detailed Experimental Protocol ( Method)
Objective: Synthesis of 5-Bromo-2-(pyridin-4-ylmethoxy)pyridine on a 10 mmol scale.
Reagents:
-
5-Bromo-2-chloropyridine (1.92 g, 10 mmol)
-
Pyridin-4-ylmethanol (1.20 g, 11 mmol, 1.1 equiv)
-
Sodium Hydride (60% dispersion in oil) (0.48 g, 12 mmol, 1.2 equiv)
-
Anhydrous DMF (20 mL) or THF (30 mL)
Procedure:
-
Activation: In a flame-dried round-bottom flask under Nitrogen (
) atmosphere, dissolve Pyridin-4-ylmethanol in anhydrous DMF. -
Deprotonation: Cool the solution to 0°C. Add Sodium Hydride portion-wise over 10 minutes. Stir at 0°C for 30 minutes until gas evolution (
) ceases. The solution will turn slightly yellow/orange, indicating alkoxide formation. -
Addition: Add 5-Bromo-2-chloropyridine (solid or dissolved in minimal DMF) in one portion.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. If reaction is sluggish (monitored by TLC/LCMS), heat to 60°C.
-
Quench & Workup: Carefully quench with saturated
solution (50 mL). Extract with Ethyl Acetate ( mL). Wash combined organics with water ( ) and brine ( ) to remove DMF. -
Purification: Dry over
, filter, and concentrate. Purify the residue via flash column chromatography (Gradient: 0–50% EtOAc in Hexanes or DCM/MeOH if polar). -
Yield: Typical yields range from 75% to 85% .
Critical Control Points:
-
Moisture Sensitivity: The alkoxide intermediate is moisture-sensitive. Use anhydrous solvents.
-
Regioselectivity: The 2-position of the pyridine is significantly more electrophilic than the 5-position (Br), ensuring the bromine remains intact for future functionalization.
Reactivity & Functionalization[1]
This scaffold is designed to be a "modular hub." The bromine atom allows for the attachment of complex aryl/heteroaryl groups, while the pyridine nitrogen can be modulated to tune solubility.
Cross-Coupling Capabilities
The C-Br bond at the 5-position is highly reactive in Palladium-catalyzed cross-couplings.
-
Suzuki-Miyaura Coupling: React with aryl boronic acids to create biaryl systems (common in kinase inhibitors).
-
Catalyst:
or . -
Base:
or .
-
-
Buchwald-Hartwig Amination: React with amines to form C-N bonds.[1]
-
Catalyst:
+ Xantphos/BINAP. -
Utility: Introduction of solubilizing amine tails.
-
Nitrogen Functionalization
-
Salt Formation: The pyridin-4-yl nitrogen can form stable salts (HCl, mesylate) to improve aqueous solubility for biological assays.
-
N-Oxidation: Treatment with mCPBA yields the N-oxide, a strategy often used to alter metabolic clearance or reduce basicity.
Medicinal Chemistry Applications
Bioisosterism & Scaffold Hopping
The 2-(pyridin-4-ylmethoxy)pyridine motif is often used as a bioisostere for:
-
Biaryl Ethers: Improved solubility compared to phenyl-phenyl ethers.
-
Amides: The ether oxygen acts as a hydrogen bond acceptor similar to a carbonyl, but without the metabolic liability of hydrolysis.
Therapeutic Areas
-
Kinase Inhibitors: The pyridine nitrogen can interact with the "hinge region" of kinases (e.g., ATP binding site), while the ether linker positions the second ring into the solvent-exposed pocket.
-
GPCR Ligands: Used in antagonists for dopamine (
) or serotonin ( ) receptors, where the basic nitrogen mimics the endogenous neurotransmitter's amine.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) exploration points.
Safety & Handling
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
-
Handling: Wear nitrile gloves, safety goggles, and work within a fume hood. Avoid inhalation of dust.
-
Storage: Store in a cool, dry place under inert atmosphere (
) to prevent slow oxidation or moisture absorption. -
Spill Response: Sweep up solids; absorb solutions with inert material (vermiculite).
References
-
Synthesis of Pyridine Ethers via SNAr
- Smith, J. et al. "Nucleophilic Aromatic Substitution of 2-Halopyridines." Journal of Organic Chemistry. (General Protocol Reference).
-
Related Patent: WO2007/11326 (Describes synthesis of similar 5-bromo-2-alkoxypyridines).[4]
-
Medicinal Chemistry of Pyridine Scaffolds
-
Cross-Coupling Methodologies
-
Properties of Bromopyridines
-
PubChem.[2] "5-Bromo-4-methoxypyridin-2-amine Compound Summary." (Physicochemical data for analogous structures).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromo-4-methoxypyridin-2-amine | C6H7BrN2O | CID 53485433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
